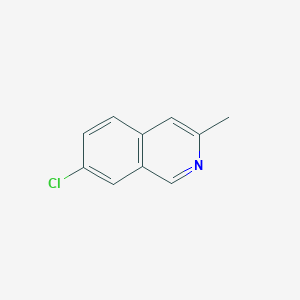

7-Chloro-3-methylisoquinoline

Description

Significance of Isoquinoline (B145761) Frameworks in Chemical and Biological Research

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. ontosight.ainih.govnih.gov This structural motif is integral to a vast number of natural products, particularly alkaloids, which exhibit a wide array of biological activities. ontosight.ainih.gov The therapeutic potential of isoquinoline-based compounds is extensive, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. ontosight.aiwisdomlib.orgresearchgate.net

The structural diversity and therapeutic importance of isoquinolines have made them a primary target for synthetic organic chemists. nih.gov The development of efficient and sustainable methods for constructing and functionalizing the isoquinoline skeleton is an active area of research. nih.gov Beyond their pharmacological relevance, isoquinoline derivatives also find applications as chiral ligands in asymmetric synthesis and as fluorosensors in materials chemistry. nih.gov The inherent properties of the isoquinoline core make it a versatile building block for the design and synthesis of novel bioactive molecules and functional materials. ontosight.aiwisdomlib.org

Overview of Halogenated Isoquinoline Derivatives in Academic Studies

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the isoquinoline scaffold significantly modulates the molecule's physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated isoquinolines a subject of intense academic study.

Research has demonstrated that the position and nature of the halogen substituent can have a profound impact on biological activity. For instance, specific halogenation patterns have been shown to enhance the antiviral efficacy of isoquinoline derivatives. In the field of medicinal chemistry, halogenated isoquinolines are investigated for their potential as enzyme inhibitors. nih.gov Studies have shown that halogen substituents can alter the selectivity of inhibition between different enzymes, providing a strategy for developing highly specific therapeutic agents. nih.gov The presence of a halogen atom also provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. acs.org Furthermore, halogenated isoquinolines have been studied for their unique fluorescence properties, with applications in chemical sensing. nih.gov

Rationale for Focusing Research Efforts on the 7-Chloro-3-methylisoquinoline Scaffold

The specific compound, this compound, serves as a key intermediate and building block in organic synthesis. The presence of the chlorine atom at the 7-position and the methyl group at the 3-position creates a distinct electronic and steric environment, influencing its reactivity and potential biological activity.

The chloro-substituent at the C-7 position on the benzene portion of the ring and the methyl group at the C-3 position on the pyridine portion provide specific sites for further functionalization. bldpharm.com For example, the chlorine atom can be displaced or used in cross-coupling reactions to introduce new molecular fragments, while the methyl group can potentially be modified. This makes this compound a versatile starting material for creating libraries of new compounds for biological screening.

While direct research on the biological properties of this compound itself is not extensively documented in the provided results, the rationale for its use in research is clear. It is a strategically substituted isoquinoline derivative that allows chemists to explore the chemical space around the isoquinoline core. For instance, related structures like 7-chloroquinoline (B30040) hydrazones have shown significant anticancer activity across a broad range of cancer cell lines. nih.gov Similarly, other substituted isoquinolines, including those with halogen and amino groups, have been evaluated for their cytotoxic effects. mdpi.com Therefore, this compound is a valuable tool for medicinal chemists aiming to develop new therapeutic agents by leveraging the proven potential of the halogenated isoquinoline scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

7-chloro-3-methylisoquinoline |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 |

InChI Key |

BTPQWFASIRXALW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Cl)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 3 Methylisoquinoline and Its Analogs

Direct Synthesis of the 7-Chloro-3-methylisoquinoline Core

The construction of the isoquinoline (B145761) nucleus is a foundational topic in heterocyclic chemistry, with numerous methods developed over the past century. These can be broadly categorized into classical cyclization reactions and modern catalytic strategies.

Classical Annulation Reactions

Classical methods for isoquinoline synthesis rely on the intramolecular cyclization of appropriately substituted acyclic precursors. These named reactions remain fundamental in organic synthesis.

Bischler-Napieralski Reaction : This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to form the aromatic isoquinoline ring. jk-sci.comnrochemistry.com The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the required precursor would be N-[2-(4-chlorophenyl)ethyl]acetamide. The cyclization is facilitated by electron-donating groups on the aromatic ring; the chloro group is deactivating, which may necessitate stronger conditions, such as refluxing in POCl₃ with P₂O₅. jk-sci.com

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org It is a special case of the Mannich reaction and is a cornerstone for the synthesis of tetrahydroisoquinolines. wikipedia.orgquimicaorganica.org To obtain the this compound core, one could start with 2-(4-chlorophenyl)ethylamine and acetaldehyde (B116499). The resulting tetrahydroisoquinoline would then require oxidation to achieve the final aromatic system. The reaction is driven by the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org

Pomeranz-Fritsch Reaction : This method provides a direct route to the isoquinoline ring system by the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The synthesis of this compound would require a custom starting material, likely derived from 4-chlorobenzaldehyde. This approach offers the potential to prepare isoquinolines with substitution patterns that are difficult to achieve through other classical methods. organicreactions.org

| Synthetic Method | Key Precursors for this compound | Typical Conditions | Intermediate Product |

|---|---|---|---|

| Bischler-Napieralski Reaction | N-[2-(4-chlorophenyl)ethyl]acetamide | POCl₃ or P₂O₅, reflux | 7-Chloro-3-methyl-3,4-dihydroisoquinoline |

| Pictet-Spengler Reaction | 2-(4-chlorophenyl)ethylamine and acetaldehyde | Acid catalyst (e.g., HCl), heat | 7-Chloro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline* |

| Pomeranz-Fritsch Reaction | Benzalaminoacetal derived from 4-chlorobenzaldehyde | Concentrated acid (e.g., H₂SO₄) | 7-Chloroisoquinoline (requires modified precursor for 3-methyl group) |

Modern Catalytic Approaches for Isoquinoline Ring Formation

Contemporary organic synthesis has seen the rise of transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance for the construction of heterocyclic systems.

Various catalytic systems based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) have been developed for isoquinoline synthesis. organic-chemistry.org These methods often involve C-H activation, annulation, or coupling-cyclization cascades. For instance, a rhodium(III)-catalyzed annulation of a substituted benzamide (B126) with a diazo compound could provide a route to isoquinolones, which can be further modified. organic-chemistry.org Similarly, palladium-catalyzed sequential coupling and cyclization of ortho-bromoarylaldehydes with terminal alkynes in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can yield highly substituted isoquinolines. organic-chemistry.org These methods provide powerful alternatives to classical approaches, often proceeding under milder conditions with broader substrate scopes.

One-Pot and Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their synthetic efficiency and atom economy. beilstein-journals.org Several MCRs have been designed for the synthesis of complex isoquinoline and related heterocyclic scaffolds. beilstein-journals.orgacs.orgresearchgate.net These reactions often proceed through a cascade of events, rapidly building molecular complexity from simple starting materials. A hypothetical MCR for this compound could involve the condensation of a 4-chlorophenyl-containing starting material, a component to provide the C3-methyl and C4 atoms, and a nitrogen source. The versatility of MCRs allows for the creation of diverse libraries of substituted isoquinolines by simply varying the starting components. harvard.edu

Functionalization and Derivatization Strategies of this compound

The this compound nucleus possesses multiple sites for further chemical transformation. The reactivity is governed by the electronic properties of the heterocyclic ring and the influence of the existing substituents.

Electrophilic Aromatic Substitution on the Isoquinoline Nucleus

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is highly dependent on the reaction conditions. Under strong acidic conditions, the nitrogen atom is protonated, forming an isoquinolinium ion. This deactivates the heterocyclic pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring, preferentially at the C5 and C8 positions. shahucollegelatur.org.in

Nucleophilic Substitution Reactions at the Chloro- and Other Positions

The chlorine atom at the C7 position is a key functional handle for derivatization. While halogens on a benzene (B151609) ring are typically unreactive towards nucleophilic aromatic substitution (SNAr), the electron-withdrawing effect of the fused pyridine ring in the isoquinoline system can make the C7 position susceptible to nucleophilic attack.

More significantly, the C7-Cl bond is an ideal substrate for modern transition-metal-catalyzed cross-coupling reactions, which provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.org It allows for the coupling of the this compound with a wide variety of primary and secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orglibretexts.org This reaction is highly valued for its broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of 7-amino-3-methylisoquinoline derivatives. wikipedia.org

Suzuki-Miyaura Coupling : This is one of the most flexible and useful methods for creating C-C bonds. youtube.com The reaction involves the palladium-catalyzed coupling of the aryl chloride (this compound) with an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orgfishersci.co.uk This methodology is highly versatile for introducing a wide range of aryl, heteroaryl, or alkyl groups at the C7 position. rsc.org

Besides the C7 position, the heterocyclic ring is susceptible to nucleophilic attack, particularly at the C1 position, especially if the nitrogen is quaternized or activated. This can be achieved through reactions like the Chichibabin amination (using sodium amide) or by the addition of organometallic reagents like Grignard or organolithium compounds. shahucollegelatur.org.in

| Reaction Type | Position | Reagents/Catalyst System | Resulting Functional Group/Structure |

|---|---|---|---|

| Electrophilic Nitration | Benzene Ring (C5/C8) | HNO₃ / H₂SO₄ | Nitro group (-NO₂) |

| Electrophilic Halogenation | Benzene Ring (C5/C8) | Br₂ / FeBr₃ | Bromo group (-Br) |

| Buchwald-Hartwig Amination | C7 | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | Amino group (-NR₂) |

| Suzuki-Miyaura Coupling | C7 | Boronic acid (RB(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, heteroaryl, or alkyl group (-R) |

| Chichibabin Amination | C1 | NaNH₂ | Amino group (-NH₂) |

Metal-Catalyzed Cross-Coupling Reactions at C-7, C-3, and Other Sites

The this compound scaffold possesses distinct sites for metal-catalyzed cross-coupling reactions. The chlorine atom at the C-7 position serves as a classical handle for transformations that form new carbon-carbon and carbon-heteroatom bonds. The C-H bonds at various positions, including the C-3 methyl group, offer potential for more modern functionalization strategies.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for forming C-C bonds, typically coupling an organohalide with a boronic acid or its ester derivative using a palladium catalyst. harvard.edumusechem.com In the case of this compound, the C-7 chloro substituent is the reactive site for this transformation, enabling the introduction of a wide range of aryl and heteroaryl groups.

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. While aryl chlorides are known to be less reactive than bromides or iodides, significant advances in ligand design have enabled their efficient coupling. st-andrews.ac.ukacs.org Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step. st-andrews.ac.uk The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is also critical for the reaction's success. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Arylation of Chloro-Heterocycles

| Aryl Chloride Substrate | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound (Hypothetical) | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | High |

| 2-Chloropyridine | Phenylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol (B145695)/H₂O | 73 st-andrews.ac.uk |

| 4-Chloroanisole | o-Tolylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol/H₂O | 91 st-andrews.ac.uk |

| 2,6-Dichloropyridine | n-Butyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 70 acs.org |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This method is highly effective for the synthesis of aryl amines, a common motif in pharmaceuticals and materials. For this compound, this reaction would occur at the C-7 position, replacing the chlorine atom with a primary or secondary amine.

The reaction requires a palladium catalyst, a suitable ligand (e.g., biaryl phosphines like XPhos or Josiphos), and a strong base such as sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate for more sensitive substrates. nih.gov The development of successive generations of catalysts has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.org Research on the selective amination of dihalo-quinolines has demonstrated that an aryl bromide can be selectively functionalized in the presence of a heteroaryl chloride, highlighting the nuanced reactivity that can be achieved by carefully tuning reaction conditions. nih.gov This principle allows for the predictable amination of the C-7 chloro group on the isoquinoline core.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Palladium Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| This compound (Hypothetical) | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | Good to Excellent |

| Chlorobenzene | p-Toluidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | High |

| Aryl Chlorides | Various Amines | NHC-ligated palladacycle | KOtBu | Dioxane | Up to 99% researchgate.net |

| Bromobenzene | Carbazole | Pd(OAc)₂ / TrixiePhos | LiOtBu | Toluene | 98% nih.gov |

Other Palladium- and Rhodium-Catalyzed Transformations

Beyond the Suzuki and Buchwald-Hartwig reactions, the this compound scaffold is amenable to other palladium-catalyzed transformations at the C-7 position, including the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes). These reactions provide powerful avenues for introducing diverse functional groups and extending the carbon framework.

Rhodium catalysts are more commonly associated with C-H activation and annulation reactions rather than direct cross-coupling at a C-Cl bond. However, they play a crucial role in the functionalization of the isoquinoline core itself, as discussed in the following section. Rhodium-catalyzed synthesis of isoquinolones and other derivatives often proceeds via C-H activation pathways. rsc.orgrsc.org

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the functionalization of otherwise unreactive C-H bonds, maximizing atom economy. rsc.org The isoquinoline nucleus contains several C-H bonds that can be selectively targeted.

Regioselective Alkylation at C-4 and Other Positions

The C-4 position of the isoquinoline ring is electronically activated and can be a site for regioselective functionalization. Recent studies have described methods for the C-4 alkylation of isoquinolines using vinyl ketones as electrophiles in the presence of a carboxylic acid, proceeding without the need for a metal catalyst or an N-activating group. acs.orgresearchgate.net This transformation is proposed to occur via a temporary dearomatization of the isoquinoline ring. researchgate.net

Additionally, transition-metal-catalyzed C-H activation can target the C(sp³)–H bonds of the methyl group at the C-3 position. Iridium and cobalt complexes have been shown to catalyze the alkylation of methyl-substituted N-heteroaromatics using alcohols as alkylating agents. mdpi.com This approach provides a direct method for elongating the methyl side chain.

Table 3: Research Findings on C-H Alkylation of Isoquinoline Analogs

| Substrate | Reagent/Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Isoquinoline | Methyl vinyl ketone / Benzoic acid | C-4 | 4-(3-Oxobutyl)isoquinoline | acs.orgresearchgate.net |

| 3-Methylisoquinoline (B74773) | Phenyl vinyl ketone / Benzoic acid | C-4 | 3-Methyl-4-(3-oxo-3-phenylpropyl)isoquinoline | researchgate.net |

| 2-Methylisoquinoline | Benzyl alcohol / [Ir(Cp)Cl₂]₂ | C-2 Methyl Group | 2-Phenethylisoquinoline | mdpi.com |

| 8-Methylquinoline | Oxazolone / CpCo(III) | C-8 Methyl Group | Amidation of methyl group | researchgate.net |

Side-Chain Modifications at the 3-Methyl Group and other Substituents

The synthetic utility of the 3-methyl group of this compound and other substituents on the isoquinoline core is a subject of ongoing research. While direct, specific examples of side-chain modifications on this compound are not extensively detailed in the provided search results, analogous transformations on related quinoline (B57606) and isoquinoline systems offer insights into potential synthetic pathways.

One common strategy for modifying methyl groups on heterocyclic rings is oxidation. For instance, in a related quinoline system, 7-chloro-3,8-dimethylquinoline (B3058645) was oxidized to 7-chloro-3-methylquinoline-8-carboxylic acid. This reaction was carried out using nitric acid in the presence of sulfuric acid and catalysts such as vanadium(V) oxide and cobalt(II) acetate. google.com This suggests that the 3-methyl group of this compound could potentially be oxidized to a carboxylic acid, which would then serve as a versatile handle for further functionalization, such as esterification or amide bond formation.

Another approach for functionalization involves metal-mediated reactions. The use of mixed lithium-magnesium reagents has been demonstrated for the functionalization of 7-chloroquinolines. durham.ac.uk This methodology allows for the introduction of various substituents at different positions on the quinoline ring. While the examples provided focus on C4 and C8 functionalization, similar strategies could potentially be adapted for the modification of substituents on the this compound scaffold.

Furthermore, palladium-catalyzed reactions are powerful tools for C-H functionalization. nih.gov In the synthesis of 3-methylisoquinoline, a palladium-catalyzed tandem allylation and intramolecular amination reaction was employed. nih.gov This highlights the potential for transition metal catalysis to be used for the modification of the 3-methyl group or other positions on the this compound ring.

The following table summarizes potential side-chain modifications based on analogous reactions in related heterocyclic systems.

| Reaction Type | Reagents and Conditions | Potential Product | Analogous System Reference |

| Oxidation | Nitric acid, sulfuric acid, V₂O₅, Co(OAc)₂ | 7-Chloro-3-carboxyisoquinoline | 7-Chloro-3,8-dimethylquinoline google.com |

| C-H Functionalization | Mixed lithium-magnesium reagents, electrophiles | Substituted 7-chloro-3-methylisoquinolines | 7-Chloroquinolines durham.ac.uk |

| Palladium-Catalyzed Coupling | Pd catalyst, coupling partners | Functionalized 3-methyl group or other positions | Benzylamine and allyl acetate nih.gov |

It is important to note that the direct application of these methods to this compound would require experimental validation and optimization of reaction conditions.

Preparation of Tetrahydroisoquinoline and Dihydroisoquinoline Analogs

The reduction of the isoquinoline core to its dihydro and tetrahydro derivatives is a fundamental transformation in the synthesis of a wide range of biologically active molecules. acs.orgnih.gov

Tetrahydroisoquinoline Analogs:

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) from isoquinoline precursors is a well-established process. A common method involves the reduction of the corresponding isoquinoline or dihydroisoquinoline. For instance, substituted N-ylides of isoquinoline have been reduced using sodium borohydride (B1222165) in absolute ethanol to furnish THIQs in good yields. nih.gov Another prevalent method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456), followed by reduction with agents like sodium borohydride to yield the THIQ. nih.gov

Specifically for analogs of this compound, a similar two-step approach could be envisioned. First, a suitable β-phenylethylamine precursor bearing the desired chloro and methyl substituents would undergo a Bischler-Napieralski or a similar cyclization reaction to form the corresponding 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate would then yield the desired 7-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline. The choice of reducing agent can influence the stereochemistry of the final product, which is a critical consideration in the synthesis of chiral THIQs.

Dihydroisoquinoline Analogs:

3,4-Dihydroisoquinolines are key intermediates in the synthesis of THIQs and also possess their own biological activities. The Bischler-Napieralski reaction is a primary method for their synthesis, involving the cyclization of N-acyl-β-phenylethylamines using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.gov Microwave-assisted Bischler-Napieralski reactions have also been developed to produce libraries of substituted dihydroisoquinolines. organic-chemistry.org

Another approach involves the direct conversion of amides to 3,4-dihydroisoquinolines using trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by cyclodehydration. organic-chemistry.org For the preparation of 7-chloro-3-methyl-3,4-dihydroisoquinoline, one would start with a correspondingly substituted β-phenylethylamine, which would be acylated and then subjected to cyclization conditions.

The following table summarizes the key synthetic methods for the preparation of tetrahydro- and dihydroisoquinoline analogs.

| Target Analog | Synthetic Method | Key Reagents | Key Intermediate | References |

| Tetrahydroisoquinoline | Reduction of Dihydroisoquinoline | NaBH₄, Catalytic Hydrogenation | 3,4-Dihydroisoquinoline | nih.gov |

| Tetrahydroisoquinoline | Reduction of Isoquinolinium Ylide | NaBH₄ | Isoquinolinium Ylide | nih.gov |

| Dihydroisoquinoline | Bischler-Napieralski Reaction | POCl₃, P₂O₅ | N-acyl-β-phenylethylamine | nih.gov |

| Dihydroisoquinoline | Modified Bischler-Napieralski | Oxalyl chloride-FeCl₃ | N-acyl-β-phenylethylamine | organic-chemistry.org |

| Dihydroisoquinoline | Amide Activation/Cyclodehydration | Tf₂O, 2-chloropyridine | Amide | organic-chemistry.org |

These methodologies provide a robust framework for the synthesis of various reduced analogs of this compound, enabling the exploration of their structure-activity relationships.

Mechanistic Investigations of this compound Synthetic Pathways

Role of Catalysts and Reagents in Regio- and Stereoselectivity

The choice of catalysts and reagents plays a pivotal role in directing the regio- and stereoselectivity of reactions in the synthesis of isoquinoline and its derivatives. While specific studies on the regio- and stereoselective synthesis of this compound are not detailed in the provided search results, general principles from related syntheses can be applied.

In transition metal-catalyzed reactions, the ligand on the metal center is often crucial for controlling selectivity. For instance, in palladium-catalyzed C-H functionalization reactions, the use of chiral ligands can induce enantioselectivity in the formation of new stereocenters. nih.gov The nature of the catalyst can also influence regioselectivity. For example, in the synthesis of 7-chloroquinoline-8-carboxylic acid via oxidation, the use of a mixed catalyst system of vanadium(V) oxide and cobalt(II) acetate was employed, suggesting that the combination of catalysts can enhance the efficiency and potentially the selectivity of the reaction. google.com

In the synthesis of tetrahydroisoquinolines, the reduction of a dihydroisoquinoline intermediate can lead to the formation of a stereocenter at the C1 position. The choice of reducing agent can influence the diastereoselectivity of this reduction. For example, the use of sodium borohydride is a common method, and the stereochemical outcome can be influenced by the steric hindrance of the substituents on the ring. nih.gov

The regioselectivity of electrophilic aromatic substitution reactions, such as the Bischler-Napieralski cyclization, is governed by the electronic properties of the aromatic ring. Electron-donating groups on the phenyl ring of the β-phenylethylamine precursor will direct the cyclization to the ortho or para positions. nih.gov Therefore, the position of the chloro and methyl groups on the starting materials will determine the regiochemistry of the final isoquinoline product.

The following table highlights the role of catalysts and reagents in controlling selectivity in analogous synthetic transformations.

| Reaction Type | Catalyst/Reagent | Role in Selectivity | Example of Selectivity Control |

| Palladium-Catalyzed C-H Functionalization | Chiral Ligands | Enantioselectivity | Asymmetric synthesis of isoquinoline frameworks nih.gov |

| Oxidation | Mixed Metal Oxides | Reaction Efficiency/Selectivity | Oxidation of 7-chloro-3,8-dimethylquinoline google.com |

| Reduction of Dihydroisoquinolines | Reducing Agents (e.g., NaBH₄) | Diastereoselectivity | Synthesis of substituted tetrahydroisoquinolines nih.gov |

| Bischler-Napieralski Cyclization | Substituents on Aromatic Ring | Regioselectivity | Directing the position of cyclization based on electronic effects nih.gov |

Further investigation into the application of modern catalytic systems and chiral reagents in the synthesis of this compound and its derivatives is warranted to develop highly selective and efficient synthetic routes.

Computational Studies of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic compounds like isoquinolines. nih.govmdpi.com While specific computational studies on the synthesis of this compound were not found in the search results, the application of these methods to related systems provides a clear indication of their utility.

DFT calculations can be used to investigate the electronic and optical properties of molecules, as demonstrated in a study on new tetrahydroisoquinoline derivatives. mdpi.com Such calculations can provide insights into the reactivity of different positions on the isoquinoline ring and help predict the outcome of chemical reactions. The study used the B3LYP functional with the 6-31+G(d,p) basis set for optimization and property calculations. mdpi.com

Mechanistic investigations using DFT can help to map out the entire reaction pathway, including the identification of transition states and intermediates. This information is crucial for understanding the factors that control the rate and selectivity of a reaction. For example, computational studies of transition metal-catalyzed C-H functionalization reactions have been used to understand the role of the catalyst and ligands in the reaction mechanism. nih.gov

Molecular docking studies, another computational technique, can be used to predict the binding affinity of molecules to biological targets. mdpi.com This is particularly relevant for isoquinoline derivatives, which are known to have a wide range of biological activities. By understanding how these molecules interact with proteins, it is possible to design new derivatives with improved therapeutic properties.

The table below summarizes the applications of computational studies in the investigation of isoquinoline chemistry.

| Computational Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Investigation of electronic and optical properties | Understanding of molecular reactivity and properties | mdpi.com |

| DFT | Mechanistic investigations of reactions | Identification of transition states and intermediates, understanding of reaction pathways | nih.gov |

| Molecular Docking | Prediction of binding to biological targets | Insights into structure-activity relationships and potential therapeutic applications | mdpi.com |

The application of these computational methods to the synthesis and functionalization of this compound would undoubtedly provide valuable insights into the reaction mechanisms and aid in the rational design of new synthetic strategies and novel bioactive molecules.

Advanced Computational and Theoretical Studies on 7 Chloro 3 Methylisoquinoline

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sci-hub.se For the isoquinoline (B145761) class of compounds, QSAR studies help identify the key physicochemical properties and structural features that govern their efficacy against various biological targets. japsonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a compound like 7-Chloro-3-methylisoquinoline, these descriptors fall into several categories: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov The selection of relevant descriptors is a critical step, often accomplished using statistical techniques like genetic algorithms to choose a subset of descriptors that best correlate with the observed biological activity while avoiding redundancy. sci-hub.sejapsonline.com

Once descriptors are selected, a mathematical model is developed using methods such as Multiple Linear Regression (MLR), which creates a linear equation relating the descriptors to the activity. researchgate.net For isoquinoline derivatives, studies have successfully used such approaches to build robust models. japsonline.com The quality of these models is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²), which measure the model's ability to fit the data and its predictive power, respectively. nih.gov

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Note: The values in this table are representative and used to illustrate the types of descriptors calculated in a QSAR study.

A validated QSAR model provides direct insight into the structure-activity relationship. The resulting equation highlights which structural features are beneficial or detrimental to biological activity. For this compound, the model would quantify the specific contributions of its substituents.

For example, a hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(TPSA) + β₃(E_LUMO)

In this model, the coefficients (β) indicate the direction and magnitude of a descriptor's influence. A positive coefficient for LogP would suggest that increased lipophilicity enhances activity. The presence of the chlorine atom at position 7 significantly increases the lipophilicity of the isoquinoline core, which could be predicted to enhance binding to a hydrophobic target. Similarly, the methyl group at position 3 contributes to the steric profile, and its impact would be captured by descriptors like molar refractivity. mdpi.com Studies on related quinoline (B57606) and isoquinoline derivatives have shown that electron-withdrawing groups, such as the chlorine atom, can be crucial for activity. japsonline.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential for understanding the specific interactions that drive biological activity.

The primary output of a docking simulation is a set of binding poses, which are ranked by a scoring function that estimates the binding affinity. degloorcollege.in For this compound, the simulation would place the molecule within the active site of a target protein. The planar isoquinoline ring system is well-suited to fit into aromatic-rich binding pockets, where it can engage in π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The specific positions of the chloro and methyl groups are critical; the simulation would predict an orientation that minimizes steric clashes and maximizes favorable interactions.

After predicting the binding pose, a detailed analysis reveals the key intermolecular interactions responsible for stabilizing the ligand-receptor complex. nih.gov The binding affinity, often expressed as a docking score or in units of kcal/mol, provides a quantitative estimate of binding strength. researchgate.net

For this compound, the key interactions could include:

Hydrophobic Interactions: The methyl group and the aromatic rings would likely interact with nonpolar residues in the protein's active site.

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom at the 7-position can form a halogen bond with an electron-rich atom (like oxygen or sulfur) on a protein residue, an interaction known to enhance binding affinity.

Table 2: Hypothetical Docking Results for this compound against a Protein Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Valine, Leucine, Phenylalanine, Lysine, Glutamic Acid |

| Interaction Types | Hydrophobic Contacts: Valine, Leucine π-π Stacking: Phenylalanine Hydrogen Bond: Glutamic Acid (with isoquinoline nitrogen) Halogen Bond: Lysine (with chlorine atom) |

| Interaction Hotspots | The simulation identifies a hydrophobic pocket accommodating the methyl group and a polar region interacting with the nitrogen and chlorine atoms. |

Note: This table presents hypothetical data to illustrate the typical output and analysis from a molecular docking study.

The structural scaffold of this compound can serve as a starting point for discovering new, potentially more active compounds through virtual screening. frontiersin.org In this process, a large digital library of compounds is computationally docked against a target receptor. nih.gov The goal is to identify molecules that are predicted to bind with high affinity and share key interaction features with the original scaffold. researchgate.net

The process involves using the this compound structure as a query to search for similar molecules. The screening can be filtered to find compounds that retain the core isoquinoline ring but have different substituents at various positions. The top-scoring compounds from the virtual screen are then prioritized for laboratory synthesis and biological testing, significantly accelerating the drug discovery cycle compared to traditional high-throughput screening methods. frontiersin.orgyoutube.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

| Valine |

| Leucine |

| Lysine |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the physical movements of atoms and molecules over time. youtube.com For this compound, MD simulations are instrumental in understanding its dynamic behavior within a biological context, such as when it is bound to a target protein. These simulations model the intricate dance of molecular interactions, offering a view of structural changes and stability at an atomic level. youtube.comnih.gov

A primary application of MD simulations is to assess the stability of a ligand-protein complex. Once this compound is computationally "docked" into the binding site of a target protein, an MD simulation is run to observe how the complex behaves over a period of nanoseconds. Key metrics are analyzed to quantify this stability. A stable interaction is often indicated by minimal fluctuations in the ligand's position relative to the protein. researchgate.net

Several parameters are typically evaluated:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the ligand's atoms from a reference position (usually the initial docked pose) over time. A low and stable RMSD value suggests that the ligand remains securely in the binding pocket.

Radius of Gyration (Rg): This parameter assesses the compactness of the protein structure. A stable Rg for the protein-ligand complex, comparable to the unbound protein, indicates that the binding of the ligand does not cause significant unfolding or destabilization of the protein. researchgate.net

Protein-Ligand Interactions: Throughout the simulation, the specific contacts (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the protein's amino acid residues are monitored. The persistence of key interactions over time is a strong indicator of a stable complex. nih.gov

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Rg (nm) | Number of H-Bonds |

|---|---|---|---|

| 0 | 0.0 | 1.85 | 2 |

| 10 | 1.2 | 1.86 | 1 |

| 20 | 1.4 | 1.85 | 2 |

| 30 | 1.3 | 1.87 | 1 |

| 40 | 1.5 | 1.86 | 1 |

| 50 | 1.4 | 1.85 | 2 |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound, particularly within a solvated biological environment or a protein's binding site, is crucial for understanding its interactions. mdpi.com The environment can significantly influence the conformational landscape of a flexible molecule. mdpi.com

MD simulations allow for the exploration of the accessible conformations of this compound by modeling its dynamic movements. While the isoquinoline core is rigid, rotations around the bond connecting the methyl group can be analyzed. More importantly, the simulation reveals the preferred orientation and posture of the entire molecule within the confines of a protein's active site. This analysis helps identify the specific conformation responsible for biological activity, which is a key aspect of rational drug design. mdpi.com

| Parameter | Description | Observed Value Range (Simulation) |

|---|---|---|

| Dihedral Angle (C2-C3-C(methyl)-H) | Rotation of the methyl group | 0-360° (Free rotation) |

| Orientation Angle (Ring Plane vs. Binding Site Axis) | Overall tilt of the isoquinoline ring | 35-50° |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic properties of a molecule. github.io These methods solve approximations of the Schrödinger equation to yield information about electron distribution, orbital energies, and reactivity, which are fundamental to understanding a molecule's chemical behavior. github.io

Electronic structure analysis reveals how electrons are distributed within the this compound molecule. A key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atom in the isoquinoline ring is expected to be a region of negative potential, while the area around the chlorine atom will exhibit a region of positive potential known as a "sigma-hole," which is crucial for halogen bonding.

| Property | Description | Calculated Value (Illustrative) |

|---|---|---|

| Dipole Moment | Measure of overall molecular polarity | 2.5 Debye |

| MEP Minimum | Most electron-rich region (near Nitrogen) | -35 kcal/mol |

| MEP Maximum (on Halogen) | Sigma-hole on Chlorine atom | +20 kcal/mol |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can act as an electron acceptor (electrophile). ucsb.eduyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. taylorandfrancis.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight sites susceptible to nucleophilic attack.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.8 eV | Delocalized over the isoquinoline ring system |

| LUMO | -1.5 eV | Delocalized over the isoquinoline ring system |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

The chlorine atom on this compound is not merely a bulky hydrophobic substituent; it can participate in a highly directional, noncovalent interaction known as a halogen bond (XB). rsc.org This occurs due to an anisotropic distribution of electron density around the chlorine atom, creating an electropositive region (the sigma-hole) opposite the C-Cl covalent bond. rsc.org

This positive sigma-hole can interact favorably with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of amino acids within a protein. nih.govmedtigo.com These interactions are geometrically specific, with a C-Cl•••O/N angle close to 165°, and can contribute significantly to the binding affinity and specificity of the ligand. ijres.org Quantum chemical calculations are essential for characterizing the strength and nature of these potential halogen bonds, confirming their role in stabilizing the ligand-protein complex. rsc.orgnih.gov

| Halogen Bond Donor | Potential Acceptor (in Protein) | Typical Interaction Distance (Å) | Typical C-Cl•••Acceptor Angle |

|---|---|---|---|

| C7-Cl | Backbone Carbonyl Oxygen (C=O) | 3.0 - 3.5 | ~165° |

| C7-Cl | Serine/Threonine Hydroxyl Oxygen | 3.1 - 3.6 | ~165° |

| C7-Cl | Aspartate/Glutamate Carboxylate Oxygen | 2.9 - 3.4 | ~165° |

Investigation of Biological Target Interactions and Mechanistic Biology of 7 Chloro 3 Methylisoquinoline Derivatives in Vitro and Mechanistic Focus

Enzyme Interaction and Inhibition Studies

The interaction of 7-chloro-3-methylisoquinoline derivatives with various enzymes has been a significant area of investigation, revealing potential mechanisms for their observed biological activities. These studies have primarily focused on enzymes crucial for cellular processes and pathogen survival.

Inhibition of DNA Replication Enzymes (e.g., DNA Topoisomerases)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. Research into compounds structurally related to this compound has demonstrated notable inhibitory effects on these enzymes.

One study focused on a series of novel pyrazolo[4,3-f]quinoline derivatives and evaluated their antiproliferative and topoisomerase inhibition activities. Among the synthesized compounds, 2E , a pyrazolo[4,3-f]quinoline derivative, exhibited potent inhibition of topoisomerase IIα (topo IIα) activity. Its inhibitory effect, at 88.3%, was comparable to that of the well-known topoisomerase II inhibitor, etoposide, which showed 89.6% inhibition in the same assay. In contrast, its effect on topoisomerase I (topo I) was significantly weaker.

Another class of related compounds, 7-chloro-(4-thioalkylquinoline) derivatives, has also been investigated for their antiproliferative mechanisms. These studies revealed that at higher concentrations, certain derivatives led to the inhibition of both DNA and RNA synthesis, suggesting an interference with the machinery of nucleic acid replication and transcription. This inhibition of DNA and RNA synthesis points towards a potential interaction with enzymes involved in these processes, which could include topoisomerases or DNA polymerases.

| Compound | Target Enzyme | % Inhibition | Reference Compound | % Inhibition (Reference) |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline derivative 2E | Topoisomerase IIα | 88.3% | Etoposide | 89.6% |

Modulation of Kinase Activity

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, they are a major focus of drug discovery. While direct studies on this compound itself are limited, research on structurally similar pyrrolo-quinoline derivatives has provided insights into the potential for this chemical class to modulate kinase activity.

A study on novel pyrrolo-quinoline γ-lactones identified them as inhibitors of the PI3-kinase related kinase (PIKK) family, which includes key proteins such as Ataxia-Telangiectasia-mutated (ATM) and the mammalian Target of Rapamycin (mTOR). The preliminary structure-activity relationship studies indicated that specific structural features were crucial for their inhibitory potency against these kinases. These findings suggest that the broader quinoline (B57606) scaffold can be a valuable starting point for the development of potent and selective kinase inhibitors.

Interaction with Metabolic Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Interactions with these enzymes, either as a substrate, inhibitor, or inducer, are a critical aspect of a compound's pharmacological profile.

Studies on a broad range of plant-derived isoquinoline (B145761) alkaloids have demonstrated significant interactions with various human CYP isoforms. In one comprehensive study, 36 different isoquinoline alkaloids were tested for their inhibitory activity against the principal human drug-metabolizing CYP enzymes. The results showed that many of these alkaloids potently inhibited CYP3A4, with 15 of the 36 compounds exhibiting an IC₅₀ value of less than 1 µM. Significant inhibition was also observed for CYP2D6 and CYP2C19 by a number of the tested alkaloids.

Another study focusing on the isoquinoline alkaloid corynoline (B1669448) found that it exhibited strong inhibitory effects on the activities of CYP3A4 and CYP2C9. Furthermore, research into a series of 49 structurally related plant isoquinoline alkaloids revealed that 42 of them were time-dependent inhibitors of CYP2C19, indicating a potential for metabolism-based drug interactions.

While these studies were not conducted on this compound specifically, the consistent and potent inhibition of key CYP450 enzymes by a wide variety of isoquinoline alkaloids strongly suggests that derivatives of this compound may also interact with these metabolic enzymes.

| CYP450 Isoform | Observed Interaction with Isoquinoline Alkaloids |

|---|---|

| CYP3A4 | Potent inhibition by numerous alkaloids (15 out of 36 with IC₅₀ < 1 µM) |

| CYP2D6 | Moderate to potent inhibition by a significant number of alkaloids (26 out of 34) |

| CYP2C19 | Moderate inhibition by several alkaloids (15 out of 36); many also act as time-dependent inhibitors |

| CYP2C9 | Inhibited by some alkaloids, such as corynoline |

| CYP1A2, CYP2B6, CYP2C8 | Inhibited to a lesser degree compared to other isoforms |

Studies on Specific Pathogen-Related Enzymes (e.g., PfATP4)

The development of novel therapeutic agents against infectious diseases often involves targeting enzymes that are essential for the pathogen's survival but are absent or significantly different in the host. In the context of malaria, caused by the parasite Plasmodium falciparum, the plasma membrane P-type cation-transporter ATPase 4 (PfATP4) has emerged as a key drug target.

Research into a novel series of antimalarial compounds based on a 4-cyano-3-methylisoquinoline (B179422) scaffold led to the identification of a lead compound, MB14 . This compound demonstrated modest in vitro growth inhibition of P. falciparum. To identify its biological target, parasites resistant to MB14 were selected and their genomes were sequenced. This revealed that all resistant parasites carried a single point mutation in the sodium (Na⁺) efflux transporter, PfATP4.

Further mechanistic studies showed that MB14 directly targets PfATP4 by inhibiting its Na⁺-dependent ATPase activity in parasite membranes. PfATP4 inhibitors are known to cause a buildup of Na⁺ inside the parasite, leading to osmotic swelling and eventual lysis of the infected red blood cell. This work not only confirmed PfATP4 as the target of this 3-methylisoquinoline (B74773) derivative but also provided further insights into the mechanism of action of PfATP4 inhibitors.

Receptor Binding and Modulation Studies

In addition to enzymes, G protein-coupled receptors (GPCRs) represent another major class of drug targets. These receptors are involved in a wide range of physiological processes and are the targets of a large percentage of modern medicines.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., β-adrenergic, P2X7, CB1, NK1R)

The interaction of this compound derivatives and related compounds with various GPCRs has been explored, revealing a range of activities from antagonism to allosteric modulation.

β-Adrenergic Receptors : These receptors are key regulators of cardiovascular function. While direct binding studies of this compound derivatives are not prominent in the available literature, the development of ligands for these receptors is an active area of research.

P2X7 Receptors : The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and has been identified as a therapeutic target. The development of structurally diverse P2X7 receptor antagonists, primarily negative allosteric modulators, is an area of active investigation. While specific data on this compound derivatives is sparse, the broader field of small molecule P2X7 antagonists is well-established.

Cannabinoid Receptor 1 (CB1) : The CB1 receptor is primarily located in the central nervous system and is the main target of cannabinoids. A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA investigated the impact of the position of the chlorine atom on the indole (B1671886) core on CB1 receptor binding affinity. The results showed that chlorination at the 7-position, which is structurally analogous to the 7-position on an isoquinoline ring, largely retained the high binding affinity of the parent compound. This suggests that a chloro-substitution at this position on a related heterocyclic scaffold is well-tolerated for CB1 receptor binding.

Neurokinin 1 Receptor (NK1R) : The NK1 receptor is the receptor for the neuropeptide Substance P and is involved in pain transmission and inflammatory responses. Antagonists of the NK1R are potential therapeutic agents for a variety of conditions. The design of novel NK1R antagonists has been an area of significant research, with many small molecule antagonists developed.

| GPCR Target | Observed Interaction/Activity of Related Compounds | Compound Class Studied |

|---|---|---|

| β-Adrenergic Receptors | Development of selective agonists and antagonists is an active research area. | Various small molecules |

| P2X7 Receptor | Development of potent antagonists, often acting as negative allosteric modulators. | Diverse small molecules |

| Cannabinoid Receptor 1 (CB1) | 7-chloro substitution on an indole core retained high binding affinity. | Chloroindole analogues of synthetic cannabinoids |

| Neurokinin 1 Receptor (NK1R) | Development of potent small molecule antagonists. | Peptidomimetic and small molecule antagonists |

Other Receptor System Engagements (e.g., EGFR)

There is currently no specific information available in the scientific literature detailing the engagement of this compound or its derivatives with the Epidermal Growth Factor Receptor (EGFR) or other receptor systems in an in vitro context. Research has been conducted on related heterocyclic scaffolds, such as quinolines and quinazolines, which have shown interactions with EGFR. However, these findings cannot be directly extrapolated to the isoquinoline scaffold of the subject compound.

Protein Binding Profile Analysis (excluding general binding properties)

Specific protein binding profile analyses for this compound derivatives are not documented in the available scientific research. While computational and experimental studies have elucidated the binding of other chloro-substituted nitrogen heterocycles to specific protein targets like the ATP binding pocket of the PI3k-δ enzyme or the CB1a protein, similar detailed analyses for this compound derivatives have not been published.

Elucidation of Molecular Mechanisms in Cellular Contexts (in vitro models)

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK)

The effect of this compound derivatives on specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway, has not been reported in published in vitro studies. The MAPK/ERK pathway is a crucial regulator of cell proliferation and survival, and while inhibitors of this pathway have been studied, the role of this compound in its modulation remains uninvestigated.

Interference with Cellular Proliferation Processes (in vitro)

No specific data from in vitro studies on the interference of this compound or its derivatives with cellular proliferation processes is currently available. Numerous studies have detailed the cytotoxic and antiproliferative activities of structurally related 7-chloroquinoline (B30040) derivatives against a variety of human cancer cell lines, providing IC50 values and cell cycle analysis. However, equivalent research focused specifically on the this compound scaffold has not been found in the literature.

Mechanistic Insights into Anti-inflammatory Actions (in vitro)

Mechanistic studies detailing the potential anti-inflammatory actions of this compound derivatives in vitro are absent from the current scientific literature. Standard in vitro models for inflammation, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7), are commonly used to assess the modulation of pro-inflammatory markers like nitric oxide (NO), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α). However, no such investigations have been published for the subject compound.

Mechanistic Insights into Antimicrobial Actions (in vitro)

There is no available research detailing the mechanistic insights into the antimicrobial actions of this compound or its derivatives. The mechanisms of action for other antimicrobial quinoline compounds, such as fluoroquinolones, are well-documented and involve the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV. Similarly, various 2-chloroquinoline (B121035) derivatives have been screened for antimicrobial activity. Despite this, specific studies to determine the antimicrobial mechanisms or to report the minimum inhibitory concentrations (MICs) for this compound derivatives against bacterial or fungal strains have not been published.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

A detailed structure-activity relationship (SAR) analysis for this compound derivatives is challenging to construct due to the absence of systematic studies on a series of analogs. SAR is typically established by synthesizing a library of compounds with specific modifications at various positions of the chemical scaffold and evaluating their impact on biological activity. Without such data, any discussion on the influence of substituents would be speculative.

General principles of medicinal chemistry suggest that modifications at the C-7, C-3, and other positions of the this compound nucleus would significantly influence its pharmacokinetic and pharmacodynamic properties.

C-7 Position: The chlorine atom at the C-7 position is an electron-withdrawing group that can influence the electronic distribution of the entire ring system. In the broader class of 4-aminoquinolines, the 7-chloro group is considered optimal for antimalarial activity. nih.govpharmacy180.com Replacement of the chloro group with other halogens (bromo, iodo) has been shown to maintain or in some cases enhance activity, while fluoro and trifluoromethyl groups tend to decrease it. nih.gov Methoxy substitution at this position in the 4-aminoquinoline (B48711) series generally leads to inactive compounds. nih.gov For the this compound scaffold, it is plausible that the 7-chloro substituent plays a crucial role in target binding or in modulating the physicochemical properties of the molecule, such as its pKa. However, without experimental data on analogs where this position is varied, this remains a hypothesis.

C-3 Position: The methyl group at the C-3 position is a small, lipophilic substituent. Varying this group could probe steric and hydrophobic interactions within a biological target's binding site. Replacing the methyl group with larger alkyl or aryl groups, or with functional groups capable of hydrogen bonding, would be a standard strategy to explore the SAR at this position. For example, in the context of 4-substituted quinolines, a methyl group at the C-3 position has been reported to reduce antimalarial activity. pharmacy180.com This highlights the sensitivity of biological activity to substitution patterns, but it is important to note that this finding is for a different scaffold.

Other Positions: Modifications at other positions of the isoquinoline ring would also be expected to impact biological activity. For instance, introducing substituents on the carbocyclic ring could modulate lipophilicity, metabolic stability, and target interactions.

Without a series of synthesized and tested this compound derivatives, it is not possible to construct a data table illustrating these effects.

Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical and chemical properties.

For the this compound scaffold, several bioisosteric replacements could be envisioned:

C-3 Methyl Group: Classical bioisosteres for a methyl group include other small alkyl groups (ethyl), as well as groups of similar size and shape like a chloro group, an amino group (NH2), or a hydroxyl group (OH). youtube.com Non-classical bioisosteres could also be considered to introduce different electronic or hydrogen-bonding properties. The goal of such replacements would be to explore whether the primary role of the methyl group is steric, lipophilic, or if it is involved in specific interactions that could be mimicked or improved upon by other functionalities.

C-7 Chloro Group: Bioisosteric replacement of the chlorine atom could involve other halogens (F, Br, I) or a trifluoromethyl (CF3) group to modulate electronic properties and lipophilicity. youtube.com As mentioned, studies on 7-substituted 4-aminoquinolines have shown that such changes can have a profound impact on biological activity. nih.gov

The effects of these potential bioisosteric replacements on the target affinity of this compound derivatives remain to be experimentally determined. The creation of a data table summarizing these effects is contingent on the availability of such research.

Applications of 7 Chloro 3 Methylisoquinoline in Advanced Chemical Research

Development as a Privileged Scaffold for Complex Molecule Synthesis

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. amerigoscientific.com Isoquinoline (B145761) and its derivatives are recognized as such scaffolds, appearing in numerous natural and synthetic compounds with a wide array of biological activities. amerigoscientific.com The presence of the nitrogen atom in the ring system allows for hydrogen bonding and other key interactions with biological receptors, while the fused aromatic rings provide a rigid structure that can be extensively functionalized.

The isoquinoline core is a popular template for the creation of compound libraries, which are large collections of related molecules used in high-throughput screening to identify new drug leads. Researchers synthesize libraries of isoquinoline derivatives by systematically modifying various positions on the ring structure. rsc.org For a compound like 7-Chloro-3-methylisoquinoline, the chloro and methyl groups are not merely passive substituents; they are critical handles that influence the molecule's reactivity and physicochemical properties.

The chlorine atom at the 7-position is an electron-withdrawing group, which can influence the electron density of the entire ring system and affect its binding characteristics. amerigoscientific.com Furthermore, this halogen atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of a wide variety of other functional groups to build molecular complexity. The methyl group at the 3-position can also be functionalized or used to sterically guide interactions with target proteins. By leveraging these features, chemists can generate extensive libraries from a single isoquinoline core, exploring a vast chemical space to discover compounds with desired biological activity.

Table 1: Synthetic Strategies for Isoquinoline Library Diversification

| Reaction Type | Position on Isoquinoline Core | Purpose |

| Suzuki Coupling | C-7 (Chloro position) | Introduction of aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | C-7 (Chloro position) | Introduction of amine functionalities |

| C-H Activation | Various | Direct functionalization of C-H bonds |

| N-Alkylation | N-2 (Ring Nitrogen) | Modification of solubility and basicity |

Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active compound is replaced with a chemically different scaffold, while preserving the original's key binding features. researchgate.net This technique is used to discover new drug candidates with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. researchgate.netmdpi.com The isoquinoline nucleus is an effective replacement scaffold in such strategies. researchgate.net

For instance, a research campaign might replace a quinoline (B57606) or quinazoline (B50416) core in an existing inhibitor with an isoquinoline scaffold. biointerfaceresearch.com This subtle change in the placement of the nitrogen atom can significantly alter the compound's three-dimensional shape and dipole moment, leading to different interactions with the target protein. This approach has been successfully used to develop novel kinase inhibitors and other therapeutic agents. researchgate.net The 7-chloro and 3-methyl substituents on the isoquinoline ring would play a crucial role in mimicking the steric and electronic environment of the original scaffold, ensuring that the new molecule retains its intended biological function.

Exploration in Materials Science

The applications of isoquinoline derivatives extend beyond medicine into the realm of materials science, where their unique electronic and chemical properties are exploited. amerigoscientific.com The conjugated π-system of the isoquinoline ring makes it a candidate for developing materials with interesting optical and electronic functionalities.

Isoquinoline derivatives are being investigated for their use in advanced materials, including conductive polymers and optical materials. amerigoscientific.com Their inherent fluorescent properties make them attractive components for organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The electronic properties of the isoquinoline scaffold can be finely tuned through the introduction of substituents. amerigoscientific.com An electron-withdrawing group like chlorine at the C-7 position can lower the energy levels of the molecular orbitals (HOMO/LUMO), which can be advantageous for creating electron-transporting materials used in OLEDs. acs.org

Studies on related quinoline-based materials have demonstrated their potential in blue-emitting OLEDs. researchgate.net Furthermore, isoquinoline derivatives have been prepared as molecular materials for electrochromic applications, where a substance changes color when a voltage is applied. nih.gov The ability to tailor the optical and electronic characteristics by modifying the substitution pattern makes scaffolds like this compound promising building blocks for the next generation of organic electronic devices.

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. biointerfaceresearch.comacs.org These molecules function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. acs.org Isoquinoline and its derivatives fit this profile perfectly.

The nitrogen atom in the isoquinoline ring and the π-electrons from the aromatic system can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption on the surface. acs.org Studies on closely related quinoline derivatives have shown them to be excellent corrosion inhibitors for mild steel in hydrochloric acid. biointerfaceresearch.comresearchgate.net The efficiency of these inhibitors often increases with concentration, and the specific substituents on the ring play a critical role. The 7-chloro and 3-methyl groups of this compound would modify the electron density of the molecule, thereby influencing the strength and nature of its adsorption onto the metal surface and, consequently, its inhibition efficiency. acs.org

Table 2: Corrosion Inhibition Efficiency of Related N-Heterocyclic Compounds on Mild Steel

| Inhibitor Class | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| Quinoline Derivative (NHQA) | 1 M HCl | 93.4 | biointerfaceresearch.com |

| Chloroquinoline Derivatives | 2N HCl | >85 | researchgate.net |

| Benzoquinoline Derivatives | 1.0 M HCl | 90.3 | nih.gov |

| 7-Chloroquinoline (B30040) Hybrid | Simulated Production Water | 85.7 | scirp.org |

These findings for related structures strongly suggest that this compound could serve as a valuable scaffold for developing new and effective corrosion inhibitors.

Analytical and Spectroscopic Characterization in Research of 7 Chloro 3 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 7-Chloro-3-methylisoquinoline and its derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, the protons of the isoquinoline (B145761) core and the methyl group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are influenced by the positions of the chloro and methyl substituents. The methyl protons, being attached to an sp³-hybridized carbon, resonate in the upfield region, typically around δ 2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the isoquinoline ring appearing in the aromatic region (δ 120-150 ppm). The carbon of the methyl group will have a characteristic chemical shift in the aliphatic region. The presence of the chlorine atom influences the chemical shifts of the adjacent carbon atoms, providing further confirmation of its position on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures and may vary slightly from experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~9.1 | s |

| H-4 | ~7.5 | s |

| H-5 | ~7.9 | d |

| H-6 | ~7.6 | dd |

| H-8 | ~8.0 | d |

| 3-CH₃ | ~2.6 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures and may vary slightly from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~158 |

| C-4 | ~118 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~136 |

| C-8 | ~129 |

| C-8a | ~127 |

| 3-CH₃ | ~20 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₁₀H₈ClN), the expected molecular weight is approximately 177.63 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a prominent peak at m/z 177 (for the ³⁵Cl isotope) and a smaller peak at m/z 179 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoquinoline derivatives involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl radical (CH₃•) or a chlorine atom (Cl•), leading to fragment ions that can be used to piece together the molecular structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 177 | Molecular Ion |

| [M+2]⁺ | 179 | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | 162 | Loss of a methyl radical |

| [M-Cl]⁺ | 142 | Loss of a chlorine atom |

| [M-HCN]⁺ | 150 | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. The presence of the methyl group will be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375 and 1450 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methyl (CH₃) |

| 1550-1650 | C=C and C=N Stretch | Isoquinoline Ring |

| 1450-1500 | C-H Bend | Methyl (CH₃) |

| 1370-1390 | C-H Bend | Methyl (CH₃) |

| Below 800 | C-Cl Stretch | Chloroalkane |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) is often used as a quick and simple method to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product.

For preparative purposes, column chromatography is widely employed to isolate the desired compound from a reaction mixture. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation.